tert-butyl N-methyl-N-[(3R,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate
Description
Properties
Molecular Formula |
C12H21F3N2O2 |
|---|---|
Molecular Weight |
282.30 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[(3R,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate |
InChI |
InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17(4)9-5-8(6-16-7-9)12(13,14)15/h8-9,16H,5-7H2,1-4H3/t8-,9-/m1/s1 |
InChI Key |
OHTQBNLYTBLVNH-RKDXNWHRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H]1C[C@H](CNC1)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CC(CNC1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Key Steps:
-
Synthesis of Racemic tert-Butyl 5-(Trifluoromethyl)piperidin-3-ylcarbamate :
-
Enzymatic Resolution :
Multi-Step Protection-Deprotection Strategy
Step 1: Protection of the Amine Group
Step 2: N-Methylation
Step 3: Deprotection and Isolation
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Yield | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Catalytic Hydrogenation | Pd/C | 100% | Moderate | High |
| Enzymatic Resolution | Lipase | 40–60% | High | Moderate |
| Multi-Step Alkylation | NaH/MeOTf | 85% | Low | High |
Optimization Challenges and Solutions
Trifluoromethyl Group Incorporation
Stereochemical Control
-
Diastereomeric Salt Formation : Tartaric acid derivatives resolve enantiomers.
-
Asymmetric Hydrogenation : Chiral phosphine ligands (e.g., BINAP) with Ru catalysts achieve >90% ee.
| Hazard | Precautionary Measures |
|---|---|
| Irritation (H315, H319) | Use PPE, fume hood |
| Acute toxicity (H302) | Avoid inhalation/ingestion |
| Sensitization (H335) | Minimize dust generation |
Chemical Reactions Analysis
Reaction Mechanisms
2.1 Carbamate Activation
The tert-butyl carbamate undergoes cleavage under acidic or basic conditions via two primary pathways:
-
Acidic cleavage : Protonation of the carbonyl oxygen followed by nucleophilic attack and elimination of tert-butanol.
-
Basic cleavage : Deprotonation of the amine, leading to nucleophilic displacement of the tert-butoxycarbonyl group .
Key Reaction Data
Structural and Analytical Data
-
Molecular Formula : C₁₂H₂₁F₃N₂O₂ (CAS 2227198-04-9)
-
Key Features :
-
Stereochemistry : 3R,5R configuration of the piperidine ring.
-
Functional Groups : N-methyl carbamate, trifluoromethyl substituent.
-
Comparative Analysis
| Compound | Molecular Formula | CAS Number | Key Difference |
|---|---|---|---|
| tert-butyl N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate | C₁₁H₁₉F₃N₂O₂ | 1620012-51-2 | Opposite stereochemistry at C3 |
| tert-butyl N-methyl-N-[(3R,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate | C₁₂H₂₁F₃N₂O₂ | 2227198-04-9 | N-methyl substitution |
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-methyl-N-[(3R,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes or receptors, are of interest for drug discovery and development .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs with improved efficacy and safety profiles .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-[(3R,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereoisomeric Variants
tert-butyl N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate
- Structure : Lacks the N-methyl group and has (3S,5R) stereochemistry.
- Molecular Formula : C₁₁H₁₉F₃N₂O₂ .
- Molecular Weight : 268.28 g/mol .
- The (3S,5R) configuration may alter receptor-binding selectivity compared to the (3R,5R) isomer.
tert-butyl ((3S,5S)-5-(trifluoromethyl)piperidin-3-yl)carbamate
- Structure : (3S,5S) stereochemistry without N-methylation .
- Molecular Formula : C₁₁H₁₉F₃N₂O₂.
- Molecular Weight : 268.28 g/mol .
- Key Differences : The syn-periplanar arrangement of substituents in (3S,5S) may influence crystallization behavior and solubility compared to the anti-periplanar (3R,5R) isomer.
Substituent Variants
cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine
- Structure : Similar piperidine backbone but lacks the N-methyl group and uses a Boc (tert-butoxycarbonyl) protecting group .
- Key Differences : The Boc group offers different deprotection kinetics compared to the N-methyl carbamate, impacting synthetic utility in multi-step reactions.
tert-butyl N-methyl-N-[(3R)-pyrrolidin-3-yl]carbamate
Functionalized Derivatives
Tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-3-yl]carbamate
tert-butyl {(3R,5R)-1-[2-amino-6-(3-amino-2H-indazol-6-yl)pyrimidin-4-yl]-5-methylpiperidin-3-yl}carbamate
- Structure: Complex structure with indazolyl and aminopyrimidine groups .
- Molecular Weight : 438.53 g/mol.
- Key Differences : Designed for targeted therapies (e.g., kinase inhibition), this derivative demonstrates how piperidine carbamates serve as scaffolds for pharmacophore elaboration.
Comparative Analysis Table
Research Findings and Implications
- Stereochemistry Impact : The (3R,5R) configuration in the main compound likely optimizes binding to chiral targets, such as enzymes or receptors, compared to its (3S,5R) and (3S,5S) isomers .
- Trifluoromethyl Role : The CF₃ group enhances metabolic stability and electron-withdrawing properties, critical for drug candidates .
- Synthetic Utility : Piperidine carbamates are widely used as intermediates; stereochemical purity is achievable via advanced crystallization techniques (e.g., SHELX refinement ).
Biological Activity
tert-butyl N-methyl-N-[(3R,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate is a synthetic compound characterized by its unique structural features, including a trifluoromethyl group and a piperidine ring. These structural components suggest potential applications in medicinal chemistry, particularly in drug discovery and development. This article explores the biological activity of this compound, focusing on its pharmacological properties, interactions with biological targets, and potential therapeutic applications.
- Molecular Formula : C11H19F3N2O2
- Molecular Weight : 268.28 g/mol
- CAS Number : 2227198-04-9
The compound features a tert-butyl group that serves as a protecting group for the amine functionality, facilitating further chemical modifications while preserving the core structure .
Biological Activity Overview
Research indicates that the presence of the trifluoromethyl moiety enhances the lipophilicity of the compound, which may improve its ability to permeate biological membranes and interact with intracellular targets. The piperidine ring is commonly found in biologically active molecules, suggesting that this compound may exhibit significant pharmacological effects.
- Membrane Permeability : The trifluoromethyl group may enhance membrane permeability, allowing for effective interaction with cellular targets.
- Binding Affinity : Studies suggest that this compound may exhibit high binding affinities to various receptors and enzymes, indicating its potential as a lead compound in drug development.
Anticancer Activity
Recent studies have explored the anticancer properties of similar compounds containing piperidine rings and trifluoromethyl groups. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines, including glioblastoma . While specific data on this compound is limited, its structural analogs indicate promising anticancer activity.
Case Study: Structural Analog Analysis
A comparative analysis of structurally similar compounds reveals insights into the biological activity of this compound:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| tert-butyl N-[(3S,5R)-5-(methyl)piperidin-3-yl]carbamate | C11H19N2O2 | Methyl group instead of trifluoromethyl | Moderate cytotoxicity against cancer cell lines |
| tert-butyl N-[(3S,5R)-5-(ethyl)piperidin-3-yl]carbamate | C12H23N2O2 | Ethyl group instead of trifluoromethyl | Anticancer properties observed |
| tert-butyl N-[(3S,5R)-5-(fluoromethyl)piperidin-3-yl]carbamate | C11H20F2N2O2 | Fluoromethyl group instead of trifluoromethyl | Enhanced binding to specific receptors |
These analogs demonstrate varying degrees of biological activity, underscoring the importance of structural modifications in enhancing therapeutic efficacy .
Future Directions and Research Needs
The current understanding of this compound's biological activity is still developing. Future research should focus on:
- In vitro and In vivo Studies : Conducting detailed pharmacological studies to assess the compound's efficacy and safety profiles.
- Mechanistic Studies : Investigating the specific mechanisms by which this compound interacts with biological targets.
- Structure-Activity Relationship (SAR) Analysis : Exploring how variations in structure influence biological activity to optimize drug design.
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl N-methyl-N-[(3R,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate?
- Methodological Answer : A common approach involves nucleophilic substitution on a trifluoromethyl-substituted pyridine or piperidine precursor. For example, tert-butyl carbamate derivatives are synthesized via coupling reactions using potassium carbonate as a base in polar aprotic solvents (e.g., DMF) at elevated temperatures (100–120°C) . The Boc (tert-butyloxycarbonyl) group is introduced to protect the amine, followed by purification via flash chromatography (ethyl acetate/hexane gradients) to isolate the product. Key intermediates, such as (3R,5R)-5-(trifluoromethyl)piperidin-3-amine, are often resolved using chiral auxiliaries or enzymatic methods to ensure stereochemical fidelity .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- NMR : H and C NMR identify proton environments and carbon frameworks, respectively. For example, the trifluoromethyl group () appears as a quartet () in C NMR .
- LC-MS/ESI-MS : Validates molecular weight (e.g., observed [M+H]+ at m/z 380.1 in ESI-MS) .
- X-ray crystallography : Resolves stereochemistry and solid-state packing. SHELX software is widely used for refinement, particularly for chiral centers (e.g., (3R,5R) configuration) .
Advanced Research Questions
Q. How can stereochemical control be achieved during synthesis of the (3R,5R)-configured piperidine core?
- Methodological Answer : Asymmetric synthesis or chiral resolution is critical. For instance, enzymatic kinetic resolution or chiral HPLC separates enantiomers. In advanced routes, transition-metal catalysts (e.g., Ru or Rh complexes) enable enantioselective hydrogenation of imine intermediates. Stereochemical assignments are confirmed via NOESY NMR or single-crystal X-ray diffraction . Computational modeling (DFT) may also predict favorable diastereomeric transition states .
Q. How do researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Cross-validation with multiple techniques is essential. For example:
- If H NMR signals overlap, F NMR can clarify trifluoromethyl group orientation .
- Discrepancies in optical rotation vs. X-ray data may indicate racemization, necessitating re-analysis under inert conditions .
- High-resolution mass spectrometry (HRMS) distinguishes isobaric impurities, while variable-temperature NMR resolves dynamic equilibria (e.g., rotamers) .
Q. What role does the trifluoromethyl group play in the compound’s reactivity and bioactivity?
- Methodological Answer : The group enhances metabolic stability and lipophilicity, impacting pharmacokinetics. In kinase inhibitors (e.g., SRPIN340), the moiety participates in hydrophobic interactions with enzyme active sites, as shown via molecular docking and dynamics simulations . Mechanistic studies (e.g., kinetic isotope effects) reveal that can stabilize transition states in SNAr reactions, accelerating substitution rates .
Q. What strategies optimize yield and purity in large-scale syntheses?
- Methodological Answer :
- Reaction Engineering : Continuous flow systems minimize side reactions (e.g., epimerization) by reducing residence time .
- Workup Optimization : Acid-base extraction removes unreacted amines, while silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane) isolates high-purity product .
- Crystallization : Solvent screening (e.g., THF/water) improves crystal habit and enantiomeric excess .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
